molecular formula C10H11NO2S B1419020 2-(3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid CAS No. 1087792-24-2

2-(3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid

Cat. No. B1419020
M. Wt: 209.27 g/mol
InChI Key: WHXREQRBHITPQZ-UHFFFAOYSA-N
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Description

“2-(3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid” is a chemical compound with the molecular formula C10H11NO2S . It is also known by its IUPAC name "(3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid" .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzothiazine ring, which is a bicyclic system made up of a benzene ring fused to a thiazine ring. Attached to this bicyclic system is an acetic acid moiety .


Physical And Chemical Properties Analysis

This compound has a predicted density of 1.276±0.06 g/cm3 and a predicted boiling point of 429.3±34.0 °C . The molecular weight is 209.26 .

properties

IUPAC Name

2-(3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2S/c12-10(13)5-7-6-11-8-3-1-2-4-9(8)14-7/h1-4,7,11H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHXREQRBHITPQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(SC2=CC=CC=C2N1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid
Reactant of Route 2
2-(3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid
Reactant of Route 3
2-(3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid
Reactant of Route 4
2-(3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid
Reactant of Route 5
2-(3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid
Reactant of Route 6
2-(3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid

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